![molecular formula C7H9Cl2N3 B2929610 Imidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 3649-47-6](/img/structure/B2929610.png)

Imidazo[1,2-a]pyridin-6-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

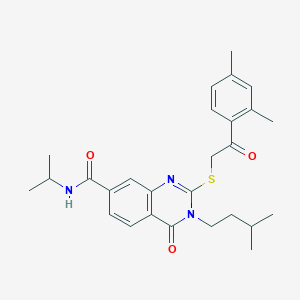

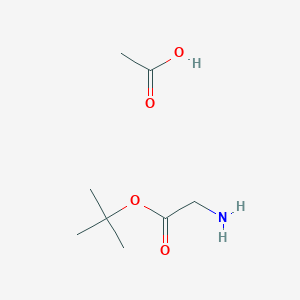

Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3 . It is a yellow solid and has a molecular weight of 206.07 . The IUPAC name for this compound is imidazo[1,2-a]pyridin-6-amine dihydrochloride .

Synthesis Analysis

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-6-amine dihydrochloride, can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-6-amine dihydrochloride can be represented by the InChI code: 1S/C7H7N3.2ClH/c8-6-1-2-7-9-3-4-10(7)5-6;;/h1-5H,8H2;2*1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported, which include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a yellow solid . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Imidazo[1,2-a]pyridin-6-amine dihydrochloride derivatives have shown promising results as potential anticancer agents. Studies have demonstrated that these compounds can inhibit the proliferation of breast cancer cells. For instance, certain derivatives have been synthesized with the aim to integrate different groups to the imidazo[1,2-a]pyridine scaffold, resulting in significant antiproliferative potential against breast cancer cell lines .

PI3Kα Inhibition for Cancer Treatment

The compound’s derivatives have been evaluated for their ability to inhibit PI3Kα, a protein that plays a crucial role in cell growth and survival. This inhibition is associated with the suppression of tumor growth and progression. Some synthesized derivatives have shown submicromolar inhibitory activity against various tumor cell lines, suggesting their potential as lead compounds for developing new cancer therapies .

Optoelectronic Devices

In the field of materials science, imidazo[1,2-a]pyridine derivatives are being explored for their applications in optoelectronic devices. Their unique electronic properties make them suitable for use in the development of components such as light-emitting diodes (LEDs) and photovoltaic cells .

Sensors

These compounds are also being investigated for their use in sensor technology. Due to their responsive nature to various stimuli, they can be incorporated into sensors that detect environmental changes or specific chemical substances .

Anti-Cancer Drug Development

The structural properties of imidazo[1,2-a]pyridin-6-amine dihydrochloride make it a valuable scaffold for the development of new anti-cancer drugs. Its ability to interact with various biological targets allows for the creation of drugs with specific mechanisms of action .

Confocal Microscopy and Imaging

Derivatives of this compound have potential applications in confocal microscopy and imaging. They can be used as emitters to enhance the quality of images obtained from these techniques, aiding in the study of biological samples at the microscopic level .

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties, making them candidates for the development of new antibiotics and antiseptics .

Anti-Inflammatory Agents

The compound’s derivatives have been studied for their anti-inflammatory effects. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Similar compounds have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation, survival, and migration.

Mode of Action

It’s known that compounds targeting the pi3k pathway often work by inhibiting the kinase activity, thereby preventing the phosphorylation of downstream targets and disrupting the signaling pathway .

Biochemical Pathways

If we consider its potential role as a pi3k inhibitor, it would affect the pi3k/akt/mtor pathway, a critical regulator of cell survival and growth .

Result of Action

Similar compounds have shown inhibitory activity against various tumor cell lines .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues, including Imidazo[1,2-a]pyridin-6-amine dihydrochloride, have been recognized for their wide range of applications in medicinal chemistry . They are considered valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Therefore, future research may focus on further exploring the potential applications of these compounds in various branches of chemistry.

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-9-3-4-10(7)5-6;;/h1-5H,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLINGMGNYXWDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-6-amine dihydrochloride | |

CAS RN |

3649-47-6 |

Source

|

| Record name | imidazo[1,2-a]pyridin-6-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)

![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)

![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)

![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)

![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)

![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)